molecular formula C19H17ClN2O4 B5202418 N-[(4-chlorophenoxy)acetyl]tryptophan

N-[(4-chlorophenoxy)acetyl]tryptophan

Cat. No.: B5202418
M. Wt: 372.8 g/mol
InChI Key: IHJCRKSCEDUIKG-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenoxy)acetyl]tryptophan is a synthetic tryptophan derivative characterized by a 4-chlorophenoxyacetyl group attached to the amino side chain of tryptophan. This modification introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-13-5-7-14(8-6-13)26-11-18(23)22-17(19(24)25)9-12-10-21-16-4-2-1-3-15(12)16/h1-8,10,17,21H,9,11H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJCRKSCEDUIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and functional group impacts among N-[(4-chlorophenoxy)acetyl]tryptophan and related compounds:

Compound Name Substituent Group Key Features Reference
This compound 4-Chlorophenoxyacetyl Chlorine enhances lipophilicity; acetyl linkage modulates stability. [Inferred]
N-Boc-L-tryptophan tert-Butoxycarbonyl (Boc) Bulky Boc group aids chiral separation in HPLC; labile under acidic conditions.
N-{[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}tryptophan Coumarin-derived acetyl Fluorescent coumarin moiety enables imaging applications; larger aromatic system reduces solubility.
N-(Phenyl)-L-tryptophan Phenylacetyl Simpler structure with moderate hydrophobicity; limited steric hindrance.
((4-Acetamidophenyl)sulfonyl)-L-tryptophan Sulfonamide with acetamido Sulfonamide enhances hydrogen bonding; acetamido improves solubility.

Physicochemical Properties

  • Lipophilicity: The 4-chlorophenoxy group in the target compound increases logP compared to N-Boc-L-tryptophan and N-(phenyl)-L-tryptophan, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Chiral Recognition: Unlike N-Boc-L-tryptophan, which is effectively separated using molecularly imprinted polymers (MIPs) , the chlorophenoxyacetyl group may reduce chiral recognition efficiency due to its planar, electron-withdrawing nature.
  • Stability : The acetyl linkage in the target compound likely offers greater hydrolytic stability compared to the acid-labile Boc group in N-Boc-L-tryptophan.

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